

spectroscopic data of 4-Fluorophenol (NMR, IR, MS)

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Compound of Interest		
Compound Name:	4-Fluorophenol	
Cat. No.:	B042351	Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Fluorophenol** (p-Fluorophenol). It includes detailed experimental protocols and tabulated spectral data to aid in the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for **4-Fluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **4-Fluorophenol** (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
6.91-6.95	m	H-2, H-6
6.78-6.81	m	H-3, H-5
Variable	br s	-ОН



Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent.

Table 2: ¹³C NMR Data for **4-Fluorophenol** (100 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)	Assignment	Notes
158.39, 156.50	C-4	Doublet due to coupling with Fluorine (¹JC-F)
151.13, 151.12	C-1	
116.44, 116.38	C-3, C-5	Doublet due to coupling with Fluorine (3JC-F)
116.21, 116.03	C-2, C-6	Doublet due to coupling with Fluorine (2JC-F)

Note: The listed pairs of chemical shifts represent signals split by carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for **4-Fluorophenol**

Wavenumber (cm⁻¹)	Intensity	Assignment
~3613	Sharp, Strong	O-H stretch (free)
3035-3077	Medium	C-H stretch (aromatic)
~1600-1450	Strong	C=C stretch (aromatic ring)
~1222, ~1262	Strong	C-F stretch / C-O stretch

Mass Spectrometry (MS)

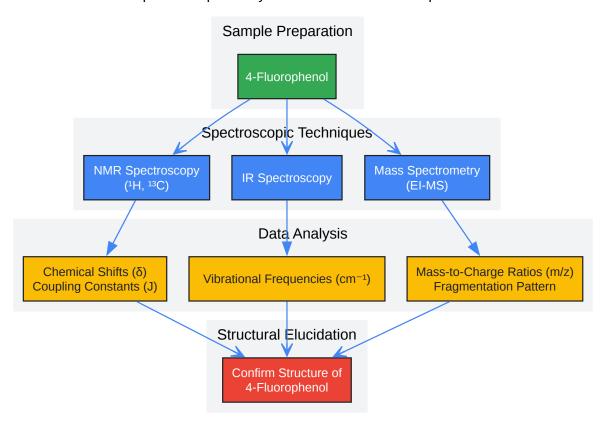
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-Fluorophenol



m/z	Relative Intensity (%)	Assignment
112	99.99	[M] ⁺ (Molecular Ion)
84	32.85	[M - CO]+
83	42.21	[M - CHO] ⁺
64	18.58	C ₅ H ₄ +
57	22.39	C ₄ H ₃ O ⁺

Mandatory Visualizations Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow for 4-Fluorophenol



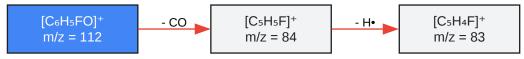
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Caption: Workflow for the spectroscopic analysis of **4-Fluorophenol**.

Mass Spectrometry Fragmentation of 4-Fluorophenol

Key Fragmentation Pathways of 4-Fluorophenol



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Caption: Primary fragmentation pathways of **4-Fluorophenol** in EI-MS.

NMR Signal Assignments for 4-Fluorophenol

¹H and ¹³C NMR Assignments for 4-Fluorophenol

Assignments			
C-1 δ ≈ 151.1 ppm	C-2, C-6 $\delta \approx 116.1 \text{ ppm}$	C-3, C-5 $\delta \approx 116.4 \text{ ppm}$	C-4 δ ≈ 157.4 ppm
H-2, H-6 δ ≈ 6.93 ppm	H-3, H-5 δ ≈ 6.80 ppm	-OH δ = variable	

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Caption: Correlation of NMR signals to the structure of **4-Fluorophenol**.

Experimental Protocols NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **4-Fluorophenol**.

Materials:

• 4-Fluorophenol sample



- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of 4-Fluorophenol for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean,
 dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).



- Phase the spectrum and apply baseline correction.
- Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual CHCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **4-Fluorophenol**.

Method 1: Solution Phase[2] Materials:

- 4-Fluorophenol sample
- Spectroscopy-grade carbon tetrachloride (CCl₄) or cyclohexane
- FT-IR spectrometer
- Liquid-sample IR cell (e.g., NaCl plates)

Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 1-5% w/v) of 4-Fluorophenol in the chosen solvent.
- Background Spectrum: Acquire a background spectrum of the pure solvent in the IR cell.
- Sample Spectrum: Acquire the spectrum of the **4-Fluorophenol** solution.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the analyte.

Method 2: Melt (for solid samples) Materials:

- 4-Fluorophenol sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr)
- Spatula



Procedure:

- Sample Preparation: Place a small amount of solid 4-Fluorophenol onto the ATR crystal or between two salt plates. If using salt plates, gently melt the solid to form a thin film.
- Data Acquisition: Acquire the IR spectrum. A background spectrum of the empty ATR crystal or plates should be taken first.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of **4-Fluorophenol**.

Materials:

- 4-Fluorophenol sample
- Volatile organic solvent (e.g., methanol or dichloromethane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization
 (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of 4-Fluorophenol (e.g., ~100 μg/mL) in a suitable volatile solvent.
- GC-MS Setup:
 - Injector: Set to an appropriate temperature (e.g., 250 °C).
 - GC Column: Use a column suitable for the analysis of phenols (e.g., a DB-5 or equivalent).
 - Oven Program: Implement a temperature program that allows for the separation of 4-Fluorophenol from the solvent and any impurities.
 - MS Source: Use electron ionization (EI) at a standard energy of 70 eV.



- Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-200).
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
- Data Analysis: Identify the peak corresponding to 4-Fluorophenol in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

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References

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